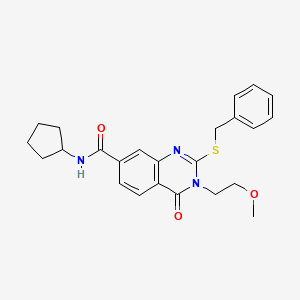

![molecular formula C20H22N2O4S B2960064 (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 887459-52-1](/img/structure/B2960064.png)

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with various other compounds .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves a one-pot reaction . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are complex and can involve multiple steps . For instance, the synthesis of 1,2,3-triazole derivatives from 6-bromobenzo[d]thiazol-2(3H)-one involves a 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by solvent effects . For example, the degree of charge transfer in these compounds can increase with solvent polarity .Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer

One study explores the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole-derived Schiff base groups. These compounds exhibit high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy applications. This approach is relevant for treating cancer, as the compounds' photophysical and photochemical properties enable them to act as efficient photosensitizers, crucial for inducing cell death in cancerous tissues through light activation (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

Another study highlights the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Thiazolides, including benzothiazole derivatives, show potential as antimicrobial agents against various pathogens and as inducers of apoptosis in colon carcinoma cell lines. This suggests their dual functionality in treating infections and inhibiting cancer cell growth (Brockmann et al., 2014).

Anticancer Activity

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which are related structurally to benzothiazoles, demonstrates significant biological activities. Some compounds were found to possess high DNA protective ability and strong antimicrobial activity against S. epidermidis. Specifically, one compound exhibited notable cytotoxicity against certain cancer cell lines, suggesting its potential use in chemotherapy strategies for cancer treatment (Gür et al., 2020).

Imaging of Cerebral β-Amyloid Plaques

Benzothiazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives display high affinity for β-amyloid aggregates, demonstrating their applicability in diagnosing and monitoring the progression of Alzheimer's through non-invasive imaging techniques (Cui et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic environments. These compounds offer higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors, indicating their potential in industrial applications to protect metals against corrosion (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDMECMJLKUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2959985.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)